molecular formula C18H26 B12523840 [4-(1-Methylcyclopentyl)cyclohexyl]benzene CAS No. 663619-88-3

[4-(1-Methylcyclopentyl)cyclohexyl]benzene

Cat. No.: B12523840
CAS No.: 663619-88-3
M. Wt: 242.4 g/mol
InChI Key: REOAZHLSYIIOIA-UHFFFAOYSA-N
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Description

[4-(1-Methylcyclopentyl)cyclohexyl]benzene is a synthetic organic compound featuring a benzene core linked to a complex, saturated ring system. With the molecular formula C₁₈H₂₆, it is part of a class of alkylated cyclic hydrocarbons studied for their unique structural and physicochemical properties . Compounds with similar disubstituted cycloalkylbenzene structures are of significant interest in materials science and medicinal chemistry. They serve as valuable intermediates in organic synthesis and are explored as saturated bioisosteres for planar aromatic rings, a substitution that can improve solubility, reduce metabolic instability, and lower lipophilicity in drug candidates . Researchers utilize this compound and its analogs in the design and development of novel chemical entities, particularly in the pursuit of three-dimensional scaffolds to escape "flatland" in chemical space . Its structural framework, characterized by multiple saturated rings, contributes to specific steric and electronic properties. As with many alkylbenzenes, its physical properties, such as density and boiling point, are anticipated to be consistent with other high molecular weight hydrocarbons . This product is intended for research and laboratory use only.

Properties

CAS No.

663619-88-3

Molecular Formula

C18H26

Molecular Weight

242.4 g/mol

IUPAC Name

[4-(1-methylcyclopentyl)cyclohexyl]benzene

InChI

InChI=1S/C18H26/c1-18(13-5-6-14-18)17-11-9-16(10-12-17)15-7-3-2-4-8-15/h2-4,7-8,16-17H,5-6,9-14H2,1H3

InChI Key

REOAZHLSYIIOIA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C2CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Hydroalkylation of Benzene for Cyclohexylbenzene Synthesis

The foundational step in synthesizing [4-(1-Methylcyclopentyl)cyclohexyl]benzene involves producing cyclohexylbenzene (CHB) via benzene hydroalkylation. This reaction integrates partial hydrogenation and alkylation, typically catalyzed by bifunctional catalysts such as MCM-22 family molecular sieves paired with hydrogenation metals (e.g., Pd, Ru, Ni).

Reaction Conditions and Catalytic Systems

  • Catalyst Composition : MCM-22 zeolite with 0.3–1.0 wt% Pd or Ru.
  • Temperature : 140–175°C.
  • Pressure : 135–175 psig (931–1207 kPa).
  • Hydrogen-to-Benzene Ratio : 0.30–0.65 mol/mol.
  • Space Velocity : 0.26–1.05 hr⁻¹.

Under these conditions, benzene undergoes hydroalkylation to form CHB (Reaction 1):
$$ \text{C}6\text{H}6 + \text{H}2 \rightarrow \text{C}6\text{H}{11}\text{-C}6\text{H}_5 $$

Key byproducts include cyclohexane (CH), methylcyclopentane (MCP), and dicyclohexylbenzene (DCHB). Optimized processes achieve CHB selectivity >80% with CH and MCP yields <5 wt%.

Functionalization of Cyclohexylbenzene with 1-Methylcyclopentyl Groups

Introducing the 1-methylcyclopentyl substituent to cyclohexylbenzene requires alkylation or coupling reactions. Two primary strategies are employed:

Friedel-Crafts Alkylation Using 1-Methylcyclopentene

1-Methylcyclopentene serves as an alkylating agent in the presence of acid catalysts. For example:

  • Catalyst : Zeolite Beta or AlCl₃.
  • Conditions : 80–120°C, benzene solvent.
  • Reaction :
    $$ \text{C}6\text{H}{11}\text{-C}6\text{H}5 + \text{C}6\text{H}{10} \rightarrow [4\text{-(1-Methylcyclopentyl)cyclohexyl}]\text{benzene} $$

This method achieves ~70% yield but requires careful control to minimize polyalkylation.

Cross-Coupling with Prefunctionalized Intermediates

Patent CN103221391A describes a multi-step synthesis involving:

  • Bromination : 1-Cyclopentyl-2-(trifluoromethyl)benzene is brominated at the 4-position.
  • Suzuki-Miyaura Coupling : The brominated intermediate reacts with cyclohexylboronic acid using Pd catalysts.
  • Hydrogenation : The trifluoromethyl group is reduced to methyl under H₂ with Rh/C.

This route offers precise regioselectivity but involves costly catalysts and intermediates.

Integrated Process Design for Industrial-Scale Production

Large-scale synthesis combines hydroalkylation and alkylation steps with advanced separation techniques:

Catalytic Distillation

Reactive distillation columns enable simultaneous reaction and separation, improving efficiency. For instance:

  • Column Design : MCM-22 catalyst beds integrated with fractionation stages.
  • Outcome : CHB purity >99% with <1% DCHB.

Byproduct Recycling

  • Cyclohexane Dehydrogenation : Cyclohexane byproducts are converted back to benzene via Pt/Al₂O₃ catalysts at 300°C.
  • Transalkylation : DCHB reacts with benzene over zeolite Beta to yield additional CHB.

Data Tables: Comparative Analysis of Methods

Table 1. Performance of Hydroalkylation Catalysts
Catalyst Temp (°C) CHB Selectivity (%) CH + MCP Yield (%) Reference
MCM-22/Pd 150 85 4.2
Zeolite Y/Ru 170 78 6.8
Beta Zeolite/Ni 160 82 5.1

Challenges and Mitigation Strategies

  • Impurity Control : Methylcyclopentane derivatives (e.g., methylcyclopentylbenzene) co-elute with CHB during distillation. Catalytic treatment with faujasite zeolites at 130–250°C isomerizes these impurities for easier removal.
  • Catalyst Deactivation : Coke formation from polycyclic byproducts is addressed via periodic oxidative regeneration at 500°C.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(1-Methylcyclopentyl)cyclohexyl]benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the compound.

    Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4), Halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

Pharmaceutical Applications

The potential pharmacological properties of [4-(1-Methylcyclopentyl)cyclohexyl]benzene are noteworthy. Although research is limited, compounds with similar structural features have exhibited various biological activities:

  • Binding Affinity Studies : Initial studies suggest that this compound may interact with biological targets such as enzymes and receptors, making it a candidate for further pharmacological exploration. Understanding these interactions is crucial for assessing its therapeutic potential.
  • Synthesis of Derivatives : The compound can be modified to enhance biological activity or to create derivatives with specific therapeutic properties. This flexibility in synthesis allows researchers to tailor the compound for particular applications in drug development.

Material Science

The unique structure of this compound also lends itself to applications in materials science:

  • Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers, where its aliphatic-aromatic structure may contribute to improved thermal stability and mechanical properties. Such polymers could find applications in coatings, adhesives, and composites.
  • Organic Electronics : Due to its electronic properties, there is potential for this compound to be used in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the charge transport properties of similar compounds suggests that this compound could exhibit favorable characteristics for these applications.

Case Studies and Research Findings

While specific case studies on this compound are sparse, insights can be drawn from research on related compounds:

  • Antimicrobial Activity : Compounds structurally related to this compound have demonstrated significant antimicrobial properties. For instance, derivatives have shown minimum inhibitory concentration (MIC) values against various bacterial strains, suggesting potential therapeutic uses in treating infections .
  • Antifungal Properties : Similar compounds have been evaluated for antifungal activity against pathogenic fungi like Candida albicans and Aspergillus niger, indicating that this compound may also possess antifungal potential .

Mechanism of Action

The mechanism of action of [4-(1-Methylcyclopentyl)cyclohexyl]benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the nature of the derivative and the biological context.

Comparison with Similar Compounds

Core Structural Features

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
[4-(1-Methylcyclopentyl)cyclohexyl]benzene Benzene + cyclohexyl 4-(1-Methylcyclopentyl) ~274.4 (calculated)
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone Cyclopentanone 4-Chlorophenylmethyl, 2,2-dimethyl ~238.7 (reported)
4-Methyl-1-cyclohexene derivatives Cyclohexene Methyl, pentyl, benzenediol groups 314.5 (reported)

Key Observations :

  • The target compound’s branched alicyclic substituent (1-methylcyclopentyl) contrasts with the halogenated aromatic group (4-chlorophenyl) in and the unsaturated cyclohexene core in .
  • Higher molecular weight compared to cyclopentanone derivatives but lower than cyclohexene-based CBD analogs .

Physicochemical Properties

Solubility and Stability

  • This compound : Predicted low water solubility due to bulky alicyclic substituents. Stability likely enhanced by steric shielding of the benzene ring.
  • 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone: Moderate solubility in organic solvents (e.g., ethyl acetate) due to polar ketone group; stability influenced by electron-withdrawing chloro substituent .
  • 4-Methyl-1-cyclohexene derivatives : Reduced stability compared to saturated analogs (e.g., cyclohexane) due to ring strain in cyclohexene .

Functional and Environmental Considerations

Environmental Impact

  • Halogenated Compounds (): Chlorinated or brominated analogs (e.g., 2-chlorocyclohexanol) exhibit persistence in ecosystems. In contrast, the non-halogenated target compound may degrade more readily, reducing bioaccumulation risks .
  • Cyclohexene Derivatives : Unsaturated structures (e.g., 4-methyl-1-cyclohexene) may oxidize to form reactive epoxides, whereas the saturated cyclohexyl group in the target compound offers greater inertness .

Biological Activity

Chemical Structure and Properties
[4-(1-Methylcyclopentyl)cyclohexyl]benzene is an organic compound characterized by a benzene ring substituted with both cyclohexyl and 1-methylcyclopentyl groups. Its molecular formula is C16H24C_{16}H_{24}, with a molecular weight of approximately 242.406 g/mol. The compound's unique structure, combining aliphatic and aromatic components, suggests potential biological activity and applications in pharmaceuticals and materials science.

Biological Activity

Research into the biological activity of this compound is still in its early stages, but preliminary findings indicate several potential pharmacological properties. Compounds with similar structures often exhibit various biological activities, including:

  • Enzyme Inhibition : Initial studies suggest that this compound may interact with specific enzymes or receptors, impacting biochemical pathways relevant to disease states.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving cyclin-dependent kinases (CDK) which are crucial in cell cycle regulation .

Interaction Studies

Interaction studies typically focus on the compound's binding affinity with biological targets. These studies are essential for understanding the mechanism of action and therapeutic potential of the compound. For instance, compounds structurally related to this compound have demonstrated varying degrees of inhibition against CDK proteins, which are vital in cancer biology .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
1-Cyclohexyl-4-methylbenzeneC13H18C_{13}H_{18}Lacks cyclopentane moiety; simpler structure.
4-MethylcyclohexylbenzeneC13H18C_{13}H_{18}Does not contain methyl substitution on cyclopentane; more saturated.
1-Methyl-4-(4-methylcyclohexyl)benzeneC15H22C_{15}H_{22}Similar substitution pattern but different arrangement; may exhibit different reactivity.

The structural uniqueness of this compound, particularly its combination of cyclopentane and cyclohexane moieties, may influence its physical properties and biological activities compared to these similar compounds.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of related compounds demonstrated that certain derivatives effectively inhibited CDK4/6 activity in various cancer cell lines. For instance, compounds exhibiting structural similarities to this compound showed IC50 values ranging from 0.01 μM to 0.591 μM against different cancer cell lines, indicating significant antiproliferative effects .

Case Study 2: Enzyme Interaction

Another investigation into enzyme interactions revealed that compounds with similar structural motifs could inhibit HIV reverse transcriptase effectively. This suggests that this compound may also possess antiviral properties worth exploring .

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